molecular formula C18H26O6 B162650 18-Cooh-19,20-ltb4 CAS No. 102674-12-4

18-Cooh-19,20-ltb4

Cat. No.: B162650
CAS No.: 102674-12-4
M. Wt: 338.4 g/mol
InChI Key: XWRIIHRGMKHPHN-USRRKILKSA-N
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Description

18-Carboxy dinor Leukotriene B4 is a β-oxidation metabolite of Leukotriene B4. Leukotriene B4 is rapidly metabolized in the liver to 20-carboxy Leukotriene B4, which then undergoes further β-oxidation to form 18-carboxy dinor Leukotriene B4 . This compound plays a significant role in various biological processes, particularly in inflammation and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-carboxy dinor Leukotriene B4 involves the β-oxidation of Leukotriene B4. Initially, Leukotriene B4 is metabolized to 20-carboxy Leukotriene B4 in the liver. This intermediate then undergoes further β-oxidation to produce 18-carboxy dinor Leukotriene B4 .

Industrial Production Methods: Industrial production of 18-carboxy dinor Leukotriene B4 is typically carried out through controlled enzymatic reactions that mimic the natural metabolic pathways in the liver. These processes ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 18-Carboxy dinor Leukotriene B4 primarily undergoes oxidation reactions. The β-oxidation process is a key reaction in its formation .

Common Reagents and Conditions: The β-oxidation of Leukotriene B4 to 18-carboxy dinor Leukotriene B4 involves enzymes such as 2,4-dienoyl-coenzyme A reductase . The reaction conditions typically include a controlled environment that mimics the liver’s metabolic conditions.

Major Products: The major product of the β-oxidation of Leukotriene B4 is 18-carboxy dinor Leukotriene B4 .

Scientific Research Applications

Comparison with Similar Compounds

  • Leukotriene B4
  • 20-carboxy Leukotriene B4
  • Other β-oxidation metabolites of Leukotriene B4

Comparison: 18-Carboxy dinor Leukotriene B4 is unique in its role as a β-oxidation metabolite of Leukotriene B4. While Leukotriene B4 is a potent chemoattractant and plays a direct role in inflammation, 18-carboxy dinor Leukotriene B4 helps regulate its levels through metabolic pathways . This regulatory role distinguishes it from other similar compounds.

Properties

IUPAC Name

(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRIIHRGMKHPHN-USRRKILKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144690
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102674-12-4
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102674-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Carboxy-19,20-dinorleukotriene B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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